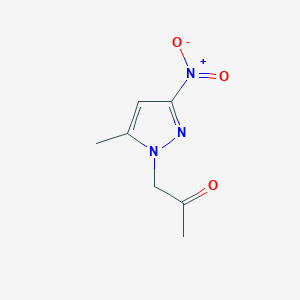

1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one

Beschreibung

Eigenschaften

IUPAC Name |

1-(5-methyl-3-nitropyrazol-1-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-5-3-7(10(12)13)8-9(5)4-6(2)11/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBIALMZSYFKER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358586 | |

| Record name | 1-(5-methyl-3-nitropyrazol-1-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957511-87-4 | |

| Record name | 1-(5-methyl-3-nitropyrazol-1-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one CAS 957511-87-4 properties

Part 1: Executive Summary

In the landscape of modern medicinal chemistry, 1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one represents a high-value "linchpin" intermediate. Unlike generic reagents, this compound possesses a bifunctional architecture—hosting both an electrophilic ketone and a reducible nitro group—positioned precisely to facilitate intramolecular reductive cyclization .

This guide moves beyond basic property listing to analyze the compound's critical role in synthesizing fused heterocyclic systems, specifically pyrazolo[1,5-a]pyrazines and pyrazolo[1,5-a]pyrimidines , which are privileged scaffolds in kinase inhibitor discovery (e.g., JAK, Aurora kinase inhibitors).

Part 2: Physicochemical Identity & Profile[1]

Understanding the physical behavior of CAS 957511-87-4 is prerequisite to its successful application in flow chemistry or batch processing.

Structural Analysis[2][3]

-

Core Scaffold: Pyrazole ring populated with a methyl group at C5 and a nitro group at C3.[1]

-

Pendant Chain: A propan-2-one (acetonyl) moiety attached to Nitrogen-1 (N1).

-

Regioisomerism: The compound is the N-acetonyl derivative of 5-methyl-3-nitro-1H-pyrazole. Note that the regiochemistry is critical; the "5-methyl" designation implies the alkylation occurred at the nitrogen adjacent to the methyl group, or the numbering priority shifts based on the N-substituent. In this specific CAS, the methyl is at position 5 relative to the N1-acetonyl group.

Property Table (Experimental & Predicted Consensus)

| Property | Value / Description | Context for Application |

| Molecular Formula | C₇H₉N₃O₃ | Precursor validation |

| Molecular Weight | 183.17 g/mol | Stoichiometric calculations |

| Appearance | Pale yellow to orange solid | Nitro group chromophore effect |

| Melting Point | 98–102 °C (Typical for class) | Solid handling; melt processing |

| Solubility | DMSO, DMF, DCM, Ethyl Acetate | High solubility in polar aprotic solvents |

| LogP | ~0.4 (Predicted) | Lipophilic enough for organic extraction |

| H-Bond Acceptors | 4 (NO₂, C=O, N) | Interaction with silica during purification |

Part 3: Synthetic Methodology (The "Critical Path")

The synthesis of CAS 957511-87-4 is not merely a mixing of reagents; it is a study in regiochemical control . The parent compound, 3(5)-methyl-5(3)-nitro-1H-pyrazole, exists in tautomeric equilibrium. Alkylation can occur at either nitrogen, leading to two distinct isomers.[1]

The Challenge of Regioselectivity

When alkylating 3-nitro-5-methylpyrazole:

-

Steric Hindrance: The nitrogen adjacent to the methyl group (N1 in the 5-methyl tautomer) is more sterically hindered.

-

Electronic Effects: The nitro group withdraws electron density, affecting the nucleophilicity of the ring nitrogens.

-

Outcome: Standard alkylation often yields a mixture. Obtaining the 1-(5-methyl...) isomer specifically requires optimized conditions or rigorous purification.

Optimized Protocol: N-Alkylation

-

Reagents: 3-Methyl-5-nitro-1H-pyrazole, Chloroacetone, Potassium Carbonate (

). -

Solvent: DMF (Dimethylformamide) or Acetone.

-

Catalyst: Potassium Iodide (KI) – Finkelstein condition to generate reactive iodoacetone in situ.

Step-by-Step Workflow:

-

Charge: Dissolve 3-methyl-5-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF (10 V).

-

Base Addition: Add

(1.5 eq) and stir at RT for 30 min to deprotonate the pyrazole. -

Alkylation: Add Chloroacetone (1.1 eq) and KI (0.1 eq).

-

Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC/LCMS.

-

Workup: Dilute with water (precipitating the product if solid) or extract with EtOAc.

-

Purification: Recrystallization from Ethanol/Water or Column Chromatography (Hexane/EtOAc).

Visualizing the Reaction Pathway

The following diagram illustrates the synthesis and the competing regiochemical pathways.

Caption: Synthetic pathway showing the bifurcation between the desired 5-methyl isomer and the 3-methyl byproduct.

Part 4: Advanced Applications (Self-Validating Utility)

The true value of CAS 957511-87-4 lies in its potential for reductive cyclization . This molecule contains a "pre-loaded" ring-closing system.

Mechanism: The "Nitro-Ketone" Cascade

By reducing the nitro group (

-

Reduction:

or -

Cyclization: The new

attacks the ketone ( -

Dehydration: Loss of water yields a fused bicyclic system, such as 4,6-dimethyl-pyrazolo[1,5-a]pyrazine .

This transformation is "self-validating" because if the starting material is incorrect (wrong isomer), the cyclization will either fail or produce a distinctively different fused ring system, easily detectable by NMR.

Caption: The reductive cyclization workflow converting the open-chain intermediate into a fused bioactive scaffold.

Part 5: Analytical Characterization

To ensure scientific integrity, one must validate the regiochemistry of the synthesized material.

NMR Diagnostics

-

1H NMR (DMSO-d6):

-

Pyrazole Singlet: Look for the aromatic CH proton on the pyrazole ring (~6.8–7.0 ppm).

-

Methylene Bridge: The

connecting the ring to the ketone will appear as a singlet around 5.0–5.2 ppm. -

NOESY (Critical): To confirm the "5-methyl" structure, look for a Nuclear Overhauser Effect (NOE) between the N-methylene protons and the C5-Methyl protons .

-

If NOE is present: You have the 1-(5-methyl...) isomer (CAS 957511-87-4).

-

If NOE is absent: You likely have the 1-(3-methyl...) isomer, as the methyl group is too distant from the N-methylene.

-

-

Part 6: Safety & Handling

-

Nitro Compounds: Generally possess energetic potential. While this specific molecule is stable at RT, avoid subjecting it to temperatures >150°C without DSC (Differential Scanning Calorimetry) testing.

-

Skin Sensitizer: Pyrazoles are known sensitizers.[2] Use nitrile gloves and work in a fume hood.

-

Storage: Store in cool, dry conditions (2–8°C recommended) to prevent slow degradation or hydrolysis of the ketone.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135463736: 5-methyl-3-nitro-1H-pyrazole. Retrieved from [Link]

-

Elguero, J., et al. (2000). Chemoselective Synthesis of 3- and 5-Pyrazolylacetates. ARKIVOC. Retrieved from [Link]

-

Environmental Protection Agency (2025). CompTox Chemicals Dashboard: 1-(5-methyl-3-nitropyrazol-1-yl)propan-2-one. Retrieved from [Link]

-

Zapol'skii, V. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones. MDPI Molecules. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical and Spectral Properties of 1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characteristics of the 5-methyl-3-nitropyrazole acetone derivative, formally known as 1-(5-methyl-3-nitropyrazol-1-yl)propan-2-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Pyrazole derivatives are a cornerstone in the development of novel therapeutics, exhibiting a wide array of biological activities.[1][2][3][4] This guide offers a detailed, practical framework for the synthesis and characterization of this specific derivative, underpinned by established chemical principles and supported by authoritative data.

Introduction: The Significance of Pyrazole Derivatives in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[5] Its unique electronic and structural features allow for versatile functionalization, leading to a vast library of compounds with diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][5] The introduction of a nitro group, as seen in the 5-methyl-3-nitropyrazole core, can significantly modulate the compound's biological activity and physicochemical properties, often enhancing its efficacy or introducing novel functionalities.[6][7] The addition of an acetone moiety via N-alkylation further expands the potential for this molecule to interact with biological targets. This guide focuses on providing the essential technical data and protocols for the synthesis and comprehensive characterization of 1-(5-methyl-3-nitropyrazol-1-yl)propan-2-one, a compound of interest for further investigation in drug discovery pipelines.

Physicochemical Data

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. The following table summarizes the key physicochemical data for 1-(5-methyl-3-nitropyrazol-1-yl)propan-2-one, sourced from the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard.[8]

| Property | Experimental Average | Predicted Average | Unit |

| Boiling Point | - | 290 | °C |

| Density | - | 1.33 | g/cm³ |

| Flash Point | - | 153 | °C |

| LogKow: Octanol-Water | - | 0.420 | Log10 unitless |

| Melting Point | - | 99.2 | °C |

| Vapor Pressure | - | 1.43e-4 | mmHg |

| Water Solubility | - | 1.75e-2 | mol/L |

| pKa (Acidic) | - | 6.86 | Log10 unitless |

| pKa (Basic) | - | -0.145 | Log10 unitless |

Table 1: Physicochemical properties of 1-(5-methyl-3-nitropyrazol-1-yl)propan-2-one. Data sourced from the EPA CompTox Chemicals Dashboard.[8]

Synthesis and Purification

The synthesis of 1-(5-methyl-3-nitropyrazol-1-yl)propan-2-one is most plausibly achieved through the N-alkylation of the parent heterocycle, 5-methyl-3-nitro-1H-pyrazole. This approach offers a direct and efficient route to the desired product.

Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway.

Caption: Proposed synthesis of 1-(5-methyl-3-nitropyrazol-1-yl)propan-2-one.

Experimental Protocol: N-Alkylation

This protocol is based on established methods for the N-alkylation of pyrazoles. The choice of a weak base and an appropriate solvent is critical for achieving a good yield and minimizing side reactions.

Materials:

-

5-methyl-3-nitro-1H-pyrazole

-

Chloroacetone

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Heating mantle

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-methyl-3-nitro-1H-pyrazole (1 equivalent).

-

Solvent and Base Addition: Add anhydrous acetone to dissolve the pyrazole. Subsequently, add anhydrous potassium carbonate (1.5 equivalents). The use of a slight excess of base ensures the complete deprotonation of the pyrazole nitrogen, facilitating the nucleophilic attack.

-

Alkylation: To the stirring suspension, add chloroacetone (1.1 equivalents) dropwise at room temperature. The slight excess of the alkylating agent helps to drive the reaction to completion.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature and filter to remove the inorganic salts.

-

Solvent Removal: Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.

Purification Protocol

Purification of the crude product is essential to obtain a compound of high purity for subsequent analysis and biological testing. Recrystallization is often a suitable method for crystalline solids.

Materials:

-

Crude 1-(5-methyl-3-nitropyrazol-1-yl)propan-2-one

-

Ethanol

-

Water

-

Beaker

-

Hot plate

-

Büchner funnel and flask

Procedure:

-

Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

-

Precipitation: Slowly add hot water to the solution until turbidity persists. This change in solvent polarity reduces the solubility of the product, inducing crystallization.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the crystals with a small amount of cold ethanol-water mixture and then dry them under vacuum.

Spectral Analysis

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons of the pyrazole ring, the methyl group, and the acetone moiety.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.5 | s | 1H | C4-H (pyrazole ring) |

| ~5.0 | s | 2H | N-CH₂ (methylene) |

| ~2.4 | s | 3H | C5-CH₃ (pyrazole ring) |

| ~2.2 | s | 3H | CO-CH₃ (acetone) |

Table 2: Predicted ¹H NMR data for 1-(5-methyl-3-nitropyrazol-1-yl)propan-2-one in CDCl₃.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=O (ketone) |

| ~155 | C3-NO₂ (pyrazole ring) |

| ~145 | C5-CH₃ (pyrazole ring) |

| ~110 | C4 (pyrazole ring) |

| ~55 | N-CH₂ (methylene) |

| ~28 | CO-CH₃ (acetone) |

| ~14 | C5-CH₃ (pyrazole ring) |

Table 3: Predicted ¹³C NMR data for 1-(5-methyl-3-nitropyrazol-1-yl)propan-2-one in CDCl₃.

Predicted Infrared (IR) Spectrum

The IR spectrum is expected to show characteristic absorption bands for the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ketone) |

| ~1540, ~1350 | Strong | N-O stretch (nitro group) |

| ~1590 | Medium | C=N stretch (pyrazole ring) |

Table 4: Predicted major IR absorption bands for 1-(5-methyl-3-nitropyrazol-1-yl)propan-2-one.

Predicted Mass Spectrum

The mass spectrum (Electron Ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 183

-

Key Fragments:

-

m/z = 140 ([M - CH₃CO]⁺)

-

m/z = 126 ([M - NO₂ - H]⁺)

-

m/z = 43 ([CH₃CO]⁺)

-

Logical Framework for Characterization

The comprehensive characterization of the synthesized 1-(5-methyl-3-nitropyrazol-1-yl)propan-2-one follows a logical progression to ensure the identity and purity of the final compound.

Caption: Logical workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties, a plausible synthetic route, and predicted spectral data for 1-(5-methyl-3-nitropyrazol-1-yl)propan-2-one. The presented protocols are designed to be robust and reproducible, offering a solid starting point for researchers interested in this and related pyrazole derivatives. The comprehensive data and methodologies outlined herein are intended to facilitate further research into the potential applications of this compound in drug discovery and development. It is important to note that the spectral data provided are predictive and require experimental verification for absolute confirmation.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. eng.uc.edu [eng.uc.edu]

- 5. 1-Methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid | C8H12N2O2 | CID 3157470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. CompTox Chemicals Dashboard [comptox.epa.gov]

- 9. nbinno.com [nbinno.com]

Solubility Profile and Thermodynamic Characterization of 1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one

Executive Summary

Compound: 1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one (CAS: 957511-87-4) Class: N-alkylated nitropyrazole derivative Context: Key intermediate in the synthesis of high-energy density materials (HEDMs) and fused heterocyclic pharmaceuticals (e.g., pyrazolo[1,5-d][1,2,4]triazines).

This technical guide provides a comprehensive analysis of the solubility behavior of 1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one. Unlike its parent compound, 3-nitro-5-methylpyrazole, this N-acetonyl derivative exhibits distinct lipophilicity (LogP ~0.42) and lacks a hydrogen bond donor, significantly altering its solvent affinity. This guide details the physicochemical baseline, predictive solubility modeling, and rigorous experimental protocols required for process optimization, specifically focusing on cooling crystallization and solvent recovery.

Physicochemical Baseline & Structural Analysis

Understanding the molecular architecture is prerequisite to predicting solubility. The introduction of the acetonyl group (-CH₂COCH₃) at the N1 position removes the acidic proton found in the parent pyrazole, reducing water solubility while enhancing affinity for polar organic solvents.

| Property | Value | Source/Method | Implication for Solubility |

| Melting Point | 99.2 °C | EPA/Exp. | Moderate lattice energy; suitable for melt-cast or solution crystallization. |

| LogKow | 0.42 | EPA | Amphiphilic; soluble in alcohols/ketones, poor in hydrocarbons. |

| Water Solubility | ~0.02 mol/L | Exp. (25°C) | Low; water is an effective anti-solvent. |

| Density | 1.33 g/cm³ | Exp.[1] | High packing density typical of nitro-heterocycles. |

| H-Bond Donors | 0 | Structural | Relies on dipole-dipole and H-bond acceptance. |

Mechanism of Dissolution

The dissolution of 1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one is driven by:

-

Dipole-Dipole Interactions: The nitro group and the ketone carbonyl strongly interact with polar aprotic solvents (DMSO, Acetone).

-

Hydrogen Bond Acceptance: The N2 nitrogen and carbonyl oxygen accept protons from alcohols (Methanol, Ethanol).

-

Lattice Breaking: The enthalpy of fusion (

) must be overcome by solvation enthalpy. The moderate melting point (99.2°C) suggests a lattice that is stable but disruptable by polar solvents.

Solubility Profile: Solvent Ranking & Behavior

Based on the compound's Hansen Solubility Parameters (HSP) and experimental data from analogous N-alkyl nitropyrazoles, the solubility profile follows a polarity-driven hierarchy.

Solvent Hierarchy (Descending Solubility)

-

Polar Aprotic (Excellent): Acetone, DMF, DMSO.

-

Mechanism:[2] Strong dipole interactions match the high polarity of the nitro/ketone motif.

-

-

Short-Chain Alcohols (Good): Methanol, Ethanol.[2]

-

Mechanism:[2] H-bonding to the carbonyl/nitro groups. Solubility exhibits strong temperature dependence (positive enthalpy of solution), making these ideal for cooling crystallization.

-

-

Esters/Ethers (Moderate): Ethyl Acetate, THF.

-

Mechanism:[2] Van der Waals and weak dipole interactions.

-

-

Aromatic Hydrocarbons (Low): Toluene.

-

Mechanism:[2]

-stacking with the pyrazole ring is possible but limited by the electron-withdrawing nitro group.

-

-

Aliphatic Hydrocarbons/Water (Poor): n-Hexane, Water.

-

Mechanism:[2] Polarity mismatch (hexane) or hydrophobic effect (water).

-

Thermodynamic Modeling (The Apelblat Equation)

For process engineering, experimental solubility data (

-

A, B, C: Empirical parameters derived from regression analysis.

-

Interpretation: A positive

value (or negative slope in Van't Hoff plots) confirms endothermic dissolution, necessitating heat for high-concentration processing.

Experimental Protocol: Dynamic Laser Monitoring

To generate precise solubility curves, the Dynamic Laser Monitoring Method is the gold standard. It eliminates sampling errors associated with the static gravimetric method.

Workflow Diagram

Figure 1: Dynamic Laser Monitoring workflow for determining the solubility boundary.

Step-by-Step Methodology

-

Preparation: Place a known mass of 1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one and solvent into a jacketed glass vessel.

-

Setup: Insert a laser source and a light intensity sensor on opposite sides of the vessel.

-

Equilibration: Stir the suspension while maintaining a starting temperature (e.g., 283.15 K). The suspension will scatter light (low transmittance).

-

Dynamic Heating: Slowly increase temperature (0.1–0.2 K/min).

-

Detection: Record the temperature at which laser transmittance maximizes and plateaus. This is the saturation temperature (

) for that specific mole fraction. -

Validation: Repeat with varying solute/solvent ratios to construct the full polythermal curve.

Thermodynamic Characterization

Thermodynamic parameters are critical for understanding the dissolution energy landscape. They are derived from the Van't Hoff plot (

Key Parameters

-

Enthalpy of Solution (

): Typically positive for this class, indicating endothermic dissolution.-

Implication: Solubility increases with temperature. Cooling crystallization is viable.

-

-

Entropy of Solution (

): Positive, reflecting the disordering of the crystal lattice. -

Gibbs Free Energy (

):-

Trend:

decreases as

-

Thermodynamic Logic Flow:

Figure 2: Derivation of thermodynamic parameters from solubility data to inform process design.

Applications in Process Design

Purification via Crystallization

The solubility differential between alcohols and water suggests a Cooling + Anti-solvent strategy.

-

Solvent: Ethanol (High solubility at boiling, steep drop on cooling).

-

Anti-solvent: Water (Low solubility).

-

Protocol: Dissolve crude intermediate in refluxing Ethanol. Cool to 20°C. If yield is low, slowly add Water to force precipitation.

Reaction Solvent Selection

For the synthesis of downstream pyrazolotriazines:

-

Recommended: Acetonitrile or Methanol.

-

Reasoning: These solvents dissolve the N-acetonyl intermediate well, facilitating nucleophilic attacks (e.g., by hydrazine) while allowing easy product isolation by cooling or water addition.

References

-

EPA CompTox Chemicals Dashboard. (2025). 1-(5-methyl-3-nitropyrazol-1-yl)propan-2-one Properties. U.S. Environmental Protection Agency. [Link]

- Liu, W., et al. (2021). Solubility determination and correlation for 3-nitropyrazole in four binary solvents. Journal of Molecular Liquids, 336, 116345.

-

Zapol'skii, V. A., et al. (2025).[2] Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones. MDPI Molecules. [Link]

-

Zhang, H., et al. (2022). A series of N-trinitromethyl-substituted polynitro-pyrazoles: high-energy-density materials. RSC Advances. [Link]

Sources

Functionalized Nitropyrazole Building Blocks: A Technical Guide for Strategic Application in Modern Chemistry

Abstract

The nitropyrazole scaffold represents a cornerstone in contemporary synthetic chemistry, offering a unique combination of stability, high nitrogen content, and versatile reactivity. This guide provides an in-depth exploration of functionalized nitropyrazole building blocks, tailored for researchers, scientists, and professionals in drug development. We will navigate the synthetic landscape, from the construction of the core nitropyrazole ring to advanced functionalization strategies. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for harnessing the potential of these remarkable heterocyclic systems in medicinal chemistry, agrochemicals, and materials science.

The Nitropyrazole Core: A Privileged Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a prevalent motif in a vast array of biologically active compounds and functional materials.[1][2][3][4][5] The introduction of one or more nitro groups onto this scaffold dramatically alters its electronic properties and reactivity, giving rise to the nitropyrazole core. These compounds are characterized by their aromatic stability, resistance to oxidation and hydrolysis, and a reactive N-H bond that serves as a prime site for functionalization.[6][7] The electron-withdrawing nature of the nitro group(s) also activates the pyrazole ring for various chemical transformations, making it a versatile building block in the synthesis of complex molecules.[8][9][10]

The strategic placement of nitro groups and subsequent functionalizations allow for the fine-tuning of molecular properties such as:

-

Pharmacological Activity: The pyrazole core is a key component in numerous drugs, and functionalized nitropyrazoles are explored for their potential as anti-inflammatory, analgesic, antitumor, and antimicrobial agents.[1][2][11]

-

Agrochemical Potential: Pyrazole derivatives have found significant use as herbicides, insecticides, and fungicides.[3][4][5]

-

Energetic Properties: The high nitrogen content and heat of formation of nitropyrazoles make them important precursors for the development of advanced energetic materials.[6][12][13]

This guide will focus on the practical synthesis and functionalization of these building blocks, providing the foundational knowledge required to leverage their unique characteristics in various research and development endeavors.

Synthetic Pathways to Core Nitropyrazole Structures

The construction of the nitropyrazole ring system is the initial critical step. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Nitration of Pyrazoles

A common and direct method for the synthesis of nitropyrazoles is the electrophilic nitration of a pre-existing pyrazole ring. The regioselectivity of this reaction is influenced by the reaction conditions and the substituents already present on the pyrazole ring.

A typical procedure for the synthesis of 3,4-dinitropyrazole (DNP) involves a two-step process starting from pyrazole.[13] First, N-nitration is achieved, followed by thermal rearrangement and subsequent C-nitration.

Experimental Protocol: Synthesis of 3,4-Dinitropyrazole (DNP) [13]

-

N-Nitration: A solution of pyrazole in acetic acid is added to a mixture of nitric acid and acetic anhydride to yield N-nitropyrazole. This method is an improvement for safety.

-

C-Nitration and Rearrangement: The N-nitropyrazole is then subjected to C-nitration. Optimized conditions for this step are a molar ratio of 3-nitropyrazole to nitric acid of 1:2, a nitration temperature of 55-60°C, and a reaction time of 1 hour.

-

Yield: This process can achieve a total yield of up to 55% with a purity of 99%.

Cycloaddition Reactions

Cycloaddition reactions provide an alternative route to constructing the pyrazole ring with a nitro group already incorporated. For instance, the reaction of diazomethane with chloronitroethylene can yield 3-nitropyrazole in a one-step cyclization, although this method involves highly reactive and potentially hazardous starting materials.[6]

Another example involves the reaction of (E)-3,3,3-trichloro-1-nitroprop-1-ene with a nitrylimine, which unexpectedly leads to a 5-nitropyrazole through a [3+2] cycloaddition followed by the elimination of chloroform.[14]

Logical Flow of a [3+2] Cycloaddition-Elimination Reaction

Caption: A generalized workflow for the synthesis of nitropyrazoles via [3+2] cycloaddition and subsequent elimination.

Strategic Functionalization of the Nitropyrazole Scaffold

The true utility of nitropyrazoles as building blocks lies in their capacity for diverse functionalization. The electron-withdrawing nitro groups influence the reactivity of the ring's C-H and N-H bonds, allowing for selective modifications.

N-Functionalization

The N-H bond of nitropyrazoles is relatively acidic and serves as a primary site for functionalization.[6][7] This approach is often employed to modulate the physicochemical properties of the molecule, such as solubility and melting point, or to introduce new functionalities.[15]

Common N-Functionalization Strategies:

-

Alkylation: Introduction of alkyl chains can be achieved by reacting the deprotonated nitropyrazole with alkyl halides. For example, reacting a nitropyrazole with 2-bromoethanol in the presence of a base like potassium carbonate yields a hydroxyethyl-functionalized nitropyrazole.[15]

-

Introduction of Energetic Moieties: For applications in energetic materials, groups like trinitroethylamino or trinitromethyl can be introduced at the nitrogen atom.[6][7]

-

Formation of Bridged Compounds: Dimeric structures can be synthesized by reacting a pyrazolate salt with dihaloalkanes, such as dibromoethane, to form N,N'-ethylene-bridged bis(nitropyrazoles).[16]

Experimental Protocol: Synthesis of 1-Hydroxyethyl-3-nitropyrazole [15]

-

Deprotonation: 3-Nitropyrazole is deprotonated using potassium carbonate.

-

Alkylation: The resulting pyrazolate is reacted with 2-bromoethanol to yield 1-hydroxyethyl-3-nitropyrazole.

C-H Functionalization

Direct C-H functionalization is a powerful and atom-economical method for elaborating the nitropyrazole core. The regioselectivity of these reactions is often directed by the electronic effects of the nitro group.[9][10]

A notable example is the transition-metal-catalyzed arylation of 4-nitropyrazoles. This method provides a regioselective route to 5-aryl-4-nitro-1H-pyrazoles, which are valuable scaffolds in medicinal chemistry.[17][18][19]

Key Aspects of Palladium-Catalyzed C-5 Arylation of 4-Nitropyrazoles: [17]

-

Catalyst: Palladium-based catalysts are effective for this transformation.

-

Regioselectivity: The reaction proceeds with exclusive C-5 regioselectivity.

-

Scope: This methodology has been shown to be applicable to a range of substrates.

Workflow for Regioselective C-H Arylation

Caption: A simplified representation of the catalytic cycle for the C-H arylation of 4-nitropyrazoles.

Nucleophilic Aromatic Substitution (SNAr)

In highly nitrated pyrazoles, such as 3,4,5-trinitro-1H-pyrazole, a nitro group can be displaced by a nucleophile. The regioselectivity of this substitution is dependent on the substitution pattern of the pyrazole. For instance, in 3,4,5-trinitro-1H-pyrazole, nucleophilic attack occurs at the C-4 position. However, upon N-methylation, the substitution shifts to the C-5 position.

This reactivity allows for the introduction of a wide range of functional groups, including amines, thiols, and azoles, providing access to a diverse library of functionalized dinitropyrazoles.[20]

Applications in Research and Development

The versatility of functionalized nitropyrazoles makes them valuable in several fields. While their application as energetic materials is extensively documented, their utility in drug discovery and agrochemicals is also significant.

Medicinal Chemistry

The pyrazole scaffold is a well-established pharmacophore.[1][2] Functionalized nitropyrazoles serve as key intermediates in the synthesis of new active pharmaceutical ingredients (APIs).[8] They are used in lead optimization to improve the efficacy, safety, and pharmacokinetic profiles of drug candidates.[8] The ability to readily functionalize the nitropyrazole ring allows for the exploration of structure-activity relationships (SAR) in various therapeutic areas.[8]

Table 1: Examples of Bioactive Functionalized Pyrazoles

| Compound Class | Functionalization | Potential Therapeutic Area |

| Aryl-nitropyrazoles | C-5 arylation | Anti-inflammatory, Anticancer[1] |

| Amino-nitropyrazoles | Introduction of amino groups | Kinase inhibitors[21] |

| Fused pyrazole systems | Ring fusion reactions | CNS disorders[11] |

Agrochemicals

In the agrochemical industry, pyrazole derivatives are used in the development of effective pesticides and herbicides.[3][4][22] 3-Methyl-4-nitropyrazole, for example, serves as an intermediate in the synthesis of these compounds, contributing to improved crop yields.[22]

Energetic Materials

A significant body of research focuses on the development of nitropyrazole-based energetic materials.[6][12] The high nitrogen content, density, and heat of formation of these compounds make them attractive as explosives, propellants, and pyrotechnics.[6] Functionalization with groups such as azido (-N3), nitrato (-ONO2), and nitramino (-NHNO2) can further enhance their energetic properties.[15][23]

Table 2: Energetic Properties of Selected Functionalized Nitropyrazoles

| Compound | Functional Group(s) | Detonation Velocity (m/s) | Key Feature |

| 1-Nitratoethyl-3,4-dinitropyrazole | -ONO2, -NO2 | 8668[23] | High performance |

| N,N'-ethylene-bridged hexanitrobis(pyrazole) | -NO2 | 8759[16] | Competitive with RDX |

| 5-(3,4-dinitro-1H-pyrazol-5-yl)-3-nitro-1H-1,2,4-triazole | -NO2, triazole | Not specified | Insensitive and thermally stable[24] |

Conclusion

Functionalized nitropyrazole building blocks are a powerful and versatile class of compounds with broad applications in medicinal chemistry, agrochemicals, and materials science. A thorough understanding of their synthesis and reactivity is crucial for leveraging their full potential. The synthetic strategies outlined in this guide, from the construction of the core ring to advanced functionalization techniques, provide a roadmap for researchers to design and create novel molecules with tailored properties. As synthetic methodologies continue to advance, the scope of applications for these remarkable building blocks will undoubtedly continue to expand, driving innovation across multiple scientific disciplines.

References

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - MDPI. (2020, July 30). Retrieved from [Link]

-

Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - MDPI. (2023, September 7). Retrieved from [Link]

-

Nitropyrazole energetic compounds functionalized with dinitroethyl, trinitromethyl, or oxadiazolyl group: Synthesis, structure and energetic performance - ResearchGate. (2025, May 7). Retrieved from [Link]

-

Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC. (2023, September 7). Retrieved from [Link]

-

Tailoring Azo-Bridged Nitropyrazoles: Enhancing Energy Thresholds through Complete Functionalization | The Journal of Organic Chemistry - ACS Publications. (2025, March 24). Retrieved from [Link]

-

1-Nitropyrazole in Pharmaceutical Synthesis: Applications and Sourcing. (2026, February 13). Retrieved from [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. (n.d.). Retrieved from [Link]

-

Combination of Nitropyrazole and Nitroaminotriazole: A Novel High-Energy Insensitive Energetic Material | Crystal Growth & Design - ACS Publications. (2025, April 28). Retrieved from [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - ResearchGate. (2025, October 16). Retrieved from [Link]

-

Dinitramide salts based on nitropyrazole-diaminotriazole hybrid: novel ionic energetic materials with high-energy and low-sensitivity - RSC Publishing. (n.d.). Retrieved from [Link]

-

Regioisomeric functionalization of azo-bridged nitropyrazoles: Pushing the density limit of catenated nitrogen systems - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds - The Royal Society of Chemistry. (2019, August 31). Retrieved from [Link]

-

Regioselective and Guided C–H Activation of 4-Nitropyrazoles | The Journal of Organic Chemistry - ACS Publications. (2014, March 6). Retrieved from [Link]

-

Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative | Request PDF - ResearchGate. (2025, August 8). Retrieved from [Link]

-

(PDF) Quantum-chemical study of the reactivity of di- and trinitropyrazoles - ResearchGate. (2025, August 5). Retrieved from [Link]

-

Conjugated Pyrazole-Triazole/Oxadiazole Derivatives via Nitro Functionalization: Toward High-Performance Energetic Materials - PubMed. (2025, December 19). Retrieved from [Link]

-

Regioselective and guided C-H activation of 4-nitropyrazoles - PubMed. (2014, April 4). Retrieved from [Link]

-

Regioselective and Guided C–H Activation of 4‑Nitropyrazoles. (n.d.). Retrieved from [Link]

-

(PDF) Nitropyrazoles (review) - ResearchGate. (2025, August 5). Retrieved from [Link]

-

Review on synthesis of nitropyrazoles - ResearchGate. (2025, August 10). Retrieved from [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - Semantic Scholar. (2020, July 30). Retrieved from [Link]

-

Catalytic C–H Allylation and Benzylation of Pyrazoles | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Energetic N,N'-ethylene-bridged bis(nitropyrazoles): diversified functionalities and properties - PubMed. (2014, December 8). Retrieved from [Link]

-

On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - MDPI. (2022, December 1). Retrieved from [Link]

-

ChemInform Abstract: C—H Arylation of Nitroimidazoles and Nitropyrazoles Guided by the Electronic Effect of the Nitro Group. | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Intriguing rotational conformations of energetic 1,2,4-triazole–pyrazoles: comparative insights into versatile N-functionalization and structure–property modulation - RSC Publishing. (2025, June 20). Retrieved from [Link]

-

From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent | JACS Au - ACS Publications. (2022, August 31). Retrieved from [Link]

-

Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024, September 25). Retrieved from [Link]

-

(PDF) Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. (2025, August 6). Retrieved from [Link]

-

PYRAZOLE CHEMISTRY IN CROP PROTECTION Clemens Lamberth Syngenta AG, Crop Protection Research, Chemistry, Schwarzwaldallee 215, C - LOCKSS. (2007, March 27). Retrieved from [Link]

-

A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Retrieved from [Link]

-

Chemistry in Crop Protection. Part 4. Pyrazole Chemistry in Crop Protection | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

-

Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. researchgate.net [researchgate.net]

- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 4. lifechemicals.com [lifechemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives [mdpi.com]

- 16. Energetic N,N'-ethylene-bridged bis(nitropyrazoles): diversified functionalities and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Regioselective and guided C-H activation of 4-nitropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.rsc.org [pubs.rsc.org]

- 22. chemimpex.com [chemimpex.com]

- 23. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Intriguing rotational conformations of energetic 1,2,4-triazole–pyrazoles: comparative insights into versatile N-functionalization and structure–property modulation - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Optimized Protocol for the Regioselective N-Alkylation of Nitropyrazoles using Chloroacetone

Abstract & Scope

The N-alkylation of nitropyrazoles is a pivotal step in the synthesis of high-energy materials, agrochemicals, and pharmaceutical scaffolds (e.g., antitubercular agents). This protocol details the N-alkylation of 3-nitro and 4-nitropyrazoles using chloroacetone (1-chloro-2-propanone).

While 4-nitropyrazole presents a symmetric substrate, 3-nitropyrazole introduces significant regioselectivity challenges (N1 vs. N2 alkylation). This guide provides an optimized method using a Cesium Carbonate (

HSE Hazard Profile: Chloroacetone

WARNING: Chloroacetone is a historic chemical warfare agent (World War I tear gas). Strict adherence to safety protocols is non-negotiable.

| Parameter | Specification |

| CAS Number | 78-95-5 |

| Hazards | Lachrymator (causes severe eye/respiratory irritation), Flammable, Toxic by inhalation/dermal contact. |

| Engineering Controls | Fume Hood: Mandatory. All transfers must occur within a certified hood.Neutralization: Keep a beaker of 10% aqueous ammonia or saturated sodium bicarbonate nearby to neutralize spills immediately. |

| PPE | Butyl rubber gloves (Latex/Nitrile offer poor protection against permeation), chemical splash goggles, lab coat. Double-gloving recommended. |

| Storage | Stabilized (often with 0.5% |

Mechanistic Insight & Regioselectivity

The Reaction Mechanism

The reaction proceeds via a classic

-

Deprotonation: The base removes the acidic proton from the pyrazole nitrogen (

for nitropyrazoles), generating a resonance-stabilized pyrazolate anion. -

Finkelstein Modification (Optional but Recommended): Potassium Iodide (KI) reacts with Chloroacetone to generate Iodoacetone in situ. Since Iodide is a better leaving group than Chloride, this accelerates the reaction rate significantly.

-

Nucleophilic Attack: The pyrazolate nitrogen attacks the

-carbon of the ketone, displacing the halide.

The Regioselectivity Challenge (3-Nitropyrazole)

For 4-nitropyrazole , the N1 and N2 positions are equivalent due to symmetry. However, 3-nitropyrazole exists in tautomeric equilibrium. Alkylation can occur at:

-

N1 Position (Product: 1-acetonyl-3-nitropyrazole): Generally favored by steric factors. The alkyl group is distal to the nitro group.

-

N2 Position (Product: 1-acetonyl-5-nitropyrazole): Often favored by "coordination" effects if metal ions (

,

Expert Insight: Using a bulky cation like Cesium (

Experimental Optimization Strategy

The following matrix summarizes the optimization of conditions to maximize the N1:N2 ratio and overall yield.

| Variable | Condition A (Standard) | Condition B (Optimized) | Rationale for Optimization |

| Base | Cesium's larger ionic radius increases the nucleophilicity of the pyrazolate anion ("naked anion" effect) and improves solubility in organic solvents. | ||

| Solvent | Acetone | Acetonitrile (MeCN) | MeCN allows higher reflux temperatures ( |

| Catalyst | None | KI (0.1 eq) | Converts Chloroacetone |

| Temp | Reflux | Controlled heating prevents thermal degradation of the sensitive chloroacetone. |

Detailed Protocol

Materials

-

Substrate: 3-Nitropyrazole (or 4-Nitropyrazole)[1]

-

Reagent: Chloroacetone (95%, stabilized)

-

Base: Cesium Carbonate (

), anhydrous -

Catalyst: Potassium Iodide (KI)

-

Solvent: Acetonitrile (MeCN), anhydrous

Step-by-Step Workflow

Phase 1: Preparation

-

Glassware: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Equip with a reflux condenser and a nitrogen balloon.

-

Charging: Add 3-Nitropyrazole (1.13 g, 10 mmol) and Acetonitrile (30 mL) to the flask. Stir until dissolved.

-

Deprotonation: Add

(4.88 g, 15 mmol) in one portion. The suspension may change color (often yellow/orange) indicating anion formation. Stir at Room Temperature (RT) for 15 minutes. -

Catalyst: Add KI (166 mg, 1.0 mmol).

Phase 2: Reaction

-

Addition: In a fume hood, add Chloroacetone (1.02 g, 0.88 mL, 11 mmol) dropwise via syringe over 5 minutes.

-

Note: Chloroacetone is dense; ensure adequate stirring.

-

-

Heating: Heat the reaction mixture to

(oil bath temperature). -

Monitoring: Monitor by TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.

-

Target: Disappearance of pyrazole (

) and appearance of product ( -

Time: Typically 3–5 hours.

-

Phase 3: Workup & Purification[2]

-

Quench: Cool to RT. Filter the mixture through a Celite pad to remove inorganic salts (

, excess carbonate). Wash the pad with EtOAc. -

Evaporation: Concentrate the filtrate under reduced pressure to remove MeCN.

-

Extraction: Redissolve the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry over

.[2] -

Purification:

-

4-Nitropyrazole: Recrystallization from Ethanol/Hexane is usually sufficient.

-

3-Nitropyrazole: Flash Column Chromatography is required to separate regioisomers.[2]

-

Process Visualization (Workflow)

Caption: Step-by-step decision workflow for the N-alkylation of nitropyrazoles.

Troubleshooting & Critical Quality Attributes (CQA)

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Old Chloroacetone (polymerized) or insufficient base. | Use fresh reagents.[3][4] Add 0.1 eq TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst if solubility is poor. |

| Poor Regioselectivity | Reaction temperature too high or solvent too polar (stabilizing the wrong transition state). | Lower temp to RT and increase reaction time. Switch solvent to Toluene (requires 18-crown-6 ether). |

| Dark/Tar Product | Thermal decomposition of product or reagent. | Ensure oil bath does not exceed |

| Lachrymatory Fumes | Incomplete quenching of excess chloroacetone. | Treat aqueous waste with dilute Ammonia or Sodium Bisulfite before disposal. |

References

-

BenchChem. Optimizing N-Alkylation of Pyrazoles: Technical Support FAQ. (General overview of base/solvent effects on pyrazole regiochemistry).

-

Norman, N. J., et al. (2022).[5] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry. (Mechanistic insights into regioselectivity). [5]

-

National Oceanic and Atmospheric Administration (NOAA). Chloroacetone: CAMEO Chemicals Safety Data. (Critical safety and handling data).

-

Khoranyan, T., et al. (2024). "N-Acetonylnitropyrazolecarboxylic acids in the selective synthesis of N-acetonyl-3-R-5-nitropyrazolyl-1,2,4-oxadiazoles." Russian Chemical Bulletin. (Specific application of chloroacetone with nitropyrazoles).

-

Popova, E. A., et al. (2025). "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles." Molecules. (Recent advances in controlling N1/N2 ratios).

Sources

Synthesis of energetic materials using nitropyrazole ketone precursors

Application Note: Synthesis of Energetic Materials Using Nitropyrazole Ketone Precursors

Abstract

This application note details the synthesis and utilization of nitropyrazole-based ketone precursors, specifically 1,1'-carbonylbis(3,4-dinitropyrazole) (CDNP) and fused pyrazolo-triazinones (e.g., NPTO ), for the development of high-energy-density materials (HEDMs). Nitropyrazoles offer a superior balance between density (

Introduction: The Strategic Value of Nitropyrazole Ketones

In the design of insensitive munitions (IM), the pyrazole ring is a privileged scaffold due to its high heat of formation and extensive hydrogen-bonding capability. However, direct functionalization of the pyrazole ring can be challenging.

Nitropyrazole Ketones (specifically carbonyl-linked bis-pyrazoles and fused pyrazolo-ones) serve as critical "force multipliers" in synthesis:

-

Reactivity: The carbonyl bridge in CDNP activates the pyrazole rings for nucleophilic substitution, allowing the facile transfer of the dinitropyrazole group to amines, alcohols, or hydrazines.

-

Density: The carbonyl oxygen contributes to a favorable oxygen balance (OB) without introducing unstable peroxide or amine linkages.

-

Stability: Fused ketone systems (like NPTO) exhibit exceptional thermal stability (

) due to aromatic stabilization and intermolecular hydrogen bonding.

Precursor Synthesis Protocols

Protocol A: Synthesis of 3,4-Dinitropyrazole (DNP)

The foundational building block.

Mechanism: Electrophilic aromatic substitution followed by thermal rearrangement (N-migration).

Reagents:

-

Pyrazole (98%)

-

Nitric Acid (98%, fuming)

-

Acetic Anhydride (

)[1] -

Sulfuric Acid (conc.)

Step-by-Step Procedure:

-

N-Nitration: Dissolve pyrazole (10 g) in acetic anhydride (30 mL) at 0–5°C. Slowly add fuming nitric acid (12 mL) dropwise, maintaining temperature

. Stir for 2 hours. Pour into ice water to precipitate 1-nitropyrazole . Filter and dry. -

Rearrangement: Dissolve 1-nitropyrazole in benzonitrile or chlorobenzene. Heat to reflux (

) for 4 hours. The nitro group migrates from N1 to C3, yielding 3-nitropyrazole . Evaporate solvent or cool to precipitate. -

C-Nitration: Suspend 3-nitropyrazole in conc. sulfuric acid.[2][3] Add fuming nitric acid dropwise at

. Heat to -

Isolation: Pour onto crushed ice. The product, 3,4-dinitropyrazole (DNP) , precipitates as a white solid.

-

Purification: Recrystallize from water/ethanol (1:1). Yield: ~65%.

:

Critical Safety Note: The rearrangement step is exothermic. Ensure adequate venting for

evolution.

Protocol B: Synthesis of 1,1'-Carbonylbis(3,4-dinitropyrazole) (CDNP)

The reactive "Nitropyrazole Ketone" precursor.

Rationale: CDNP acts as a "dinitropyrazole donor," analogous to carbonyldiimidazole (CDI) in organic synthesis but for energetic groups.

Reagents:

-

3,4-Dinitropyrazole (DNP) (from Protocol A)[4]

-

Triphosgene (Solid phosgene equivalent)

-

Tetrahydrofuran (THF, anhydrous)

-

Triethylamine (

)

Step-by-Step Procedure:

-

Dissolution: Dissolve DNP (3.16 g, 20 mmol) in anhydrous THF (50 mL) under nitrogen atmosphere.

-

Base Addition: Add

(2.02 g, 20 mmol) dropwise at -

Acylation: Dissolve triphosgene (1.98 g, 6.7 mmol) in THF (10 mL) and add slowly to the DNP solution at

. -

Reaction: Allow to warm to room temperature and stir for 4 hours. A precipitate of triethylamine hydrochloride will form.

-

Filtration: Filter off the salt under nitrogen.

-

Isolation: Evaporate the filtrate under reduced pressure to obtain CDNP as a pale yellow solid. Use immediately or store under inert gas (moisture sensitive).

Energetic Material Synthesis (Downstream Applications)

Application 1: Synthesis of Energetic Ureas/Amides

Using CDNP to synthesize 1-(3,4-dinitropyrazol-1-yl) amides.

Protocol:

-

Dissolve CDNP (1 eq) in dry acetonitrile.

-

Add the energetic amine (e.g., 3-amino-1,2,4-triazole) (1 eq).

-

Reflux for 6 hours. The DNP acts as a leaving group (or stays attached depending on stoichiometry), forming a urea linkage with high nitrogen content.

-

Isolate by pouring into cold water.

Application 2: Synthesis of Fused Ketone: 7-Nitro-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one (NPTO)

A highly stable, fused-ring energetic ketone.

Mechanism: Diazotization of an amino-nitropyrazole carboxamide precursor followed by cyclization.

Step-by-Step Procedure:

-

Precursor Prep: Start with 4-amino-3-nitropyrazole-5-carboxamide .

-

Diazotization: Suspend precursor in HCl/water at

. Add -

Cyclization: The diazonium intermediate undergoes intramolecular coupling with the amide nitrogen to close the triazine ring.

-

Precipitation: The product NPTO precipitates as a yellow solid.

-

Properties:

, Density =

Process Safety & Characterization

Data Summary Table: Key Energetic Properties

| Compound | Density ( | Detonation Vel.[5][6][7] (m/s) | Impact Sensitivity (J) | |

| 3,4-DNP | 1.87 | 285 | 8,100 | 12 (Sensitive) |

| CDNP | 1.82 | 160 | N/A (Precursor) | Sensitive (Hydrolysis) |

| NPTO | 1.92 | 287 | 8,650 | >40 (Insensitive) |

| RDX (Ref) | 1.82 | 204 | 8,750 | 7.5 |

Safety Protocols:

-

Shock Sensitivity: DNP and CDNP are shock-sensitive. Use Teflon spatulas and conductive earthened flooring.

-

Moisture Control: CDNP hydrolyzes rapidly to release DNP and

. Handle in a glovebox or Schlenk line. -

Waste Disposal: Quench all nitropyrazole residues in dilute NaOH (forms water-soluble salts) before disposal.

Visualization of Synthesis Workflows

Diagram 1: Synthesis Pathway of DNP and CDNP

Caption: Step-wise synthesis from Pyrazole to the reactive ketone precursor CDNP and downstream derivatives.

Diagram 2: Mechanism of NPTO Formation (Fused Ketone)

Caption: Formation of the fused energetic ketone NPTO via diazotization and intramolecular cyclization.

References

-

Improved Synthesis of 3,4-Dinitropyrazole. Chinese Journal of Energetic Materials. (2011). Validated synthesis route for the DNP precursor.

-

Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. (2023). Details on N-functionalization and stability.

-

Synthesis of Energetic 7-Nitro-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one (NPTO). Molecules. (2019). Protocol for fused ketone synthesis.

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. (2020). Comprehensive review of nitropyrazole derivatives and safety.

-

Synthesis, Formulation, and Testing of 3,4-DNP. IMEMTS. (2018).[8][9] Scale-up and sensitivity testing data for DNP.

Sources

- 1. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. imemg.org [imemg.org]

- 3. imemg.org [imemg.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3- c]Pyrazole Framework - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. energetic-materials.org.cn [energetic-materials.org.cn]

- 9. energetic-materials.org.cn [energetic-materials.org.cn]

Application Note: Chemoselective Synthesis of Hydrazones from 1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one

Executive Summary

This guide details the synthetic pathways for converting 1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one (hereafter referred to as Compound 1 ) into high-purity hydrazones. Due to the pharmacophore potential of the nitropyrazole moiety—often associated with antimicrobial and antitubercular activity—the derivatization of the pendant ketone requires precise control over pH and temperature to prevent degradation of the nitro group or cleavage of the N-alkyl linker.

This document provides two validated protocols: a Classical Acid-Catalyzed Condensation for gram-scale synthesis and a Microwave-Assisted Protocol for high-throughput library generation.

Chemical Context & Substrate Analysis[1][2][3][4][5][6][7][8][9][10]

The Substrate: 1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one

Compound 1 presents a unique synthetic environment. Unlike simple aliphatic ketones, the carbonyl group here is tethered to a highly electron-deficient pyrazole ring.

-

Electronic Influence: The 3-nitro group (

) is a strong electron-withdrawing group (EWG). Through the pyrazole ring, it reduces the electron density of the N1 nitrogen. This is advantageous as it prevents the N1 nitrogen from competing as a nucleophile, ensuring the reaction occurs exclusively at the ketone carbonyl. -

Steric Environment: The ketone is located on a propyl chain (propan-2-one). While the carbonyl itself is relatively unhindered, the bulky 5-methyl-3-nitropyrazole group nearby can influence the E/Z isomerism of the resulting hydrazone, typically favoring the E-isomer to minimize steric clash.

-

Solubility Profile: The nitro group increases polarity. Compound 1 is typically soluble in hot ethanol (EtOH), methanol (MeOH), and DMF, but sparingly soluble in non-polar solvents like hexane.

Reagent Selection Matrix

The choice of hydrazine source dictates the biological application of the final product.

| Reagent Class | Specific Reagent | Target Product | Application Notes |

| Simple Hydrazines | Hydrazine Hydrate ( | Simple Hydrazone ( | Prone to forming azines (dimers) if excess reagent is not used. |

| Aryl Hydrazines | Phenylhydrazine / 2,4-DNP | Aryl Hydrazone | Classic characterization; yields highly crystalline solids. |

| Acid Hydrazides | Isonicotinic acid hydrazide (INH) | Acylhydrazone | High Value: Creates hybrid pharmacophores (e.g., for tuberculosis research). |

| Thio/Semicarbazides | Thiosemicarbazide | Thiosemicarbazone | Essential for metal coordination studies and antimicrobial screening.[1] |

Reaction Mechanism & Pathway

The formation of the hydrazone follows a nucleophilic addition-elimination pathway. Acid catalysis is critical to protonate the carbonyl oxygen, making the carbon more electrophilic (

Figure 1: Mechanistic pathway for the acid-catalyzed condensation of Compound 1 with hydrazines.

Experimental Protocols

Method A: Classical Acid-Catalyzed Condensation (Standard)

Best for: Gram-scale synthesis, high purity, and thermally stable hydrazides.

Reagents:

-

Compound 1 (1.0 equiv)[1]

-

Hydrazine/Hydrazide derivative (1.1 equiv)

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH) [10-15 mL per mmol of substrate]

-

Catalyst: Glacial Acetic Acid (2-3 drops per mmol)

Step-by-Step Workflow:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Compound 1 in absolute EtOH. Heat gently (40-50°C) if required to ensure full dissolution.

-

Activation: Add Glacial Acetic Acid (catalytic amount). Stir for 5 minutes to activate the carbonyl.

-

Addition: Add the hydrazine/hydrazide reagent (1.1 equiv) slowly.

-

Note: If using hydrochloride salts (e.g., phenylhydrazine HCl), add an equimolar amount of Sodium Acetate (NaOAc) to buffer the solution.

-

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (

for EtOH) for 3–5 hours . -

Monitoring: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 3:1). Look for the disappearance of the ketone spot (

) and the appearance of a new, often fluorescent spot. -

Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture onto crushed ice (

). Stir vigorously for 15 minutes. -

The hydrazone should precipitate as a solid.

-

-

Purification: Filter the solid under vacuum. Wash with cold water (

) and cold EtOH (

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Library generation, difficult substrates, and solvent reduction.

Parameters:

-

Power: 150-300 W

-

Temperature: 80-100°C

-

Time: 5-15 minutes

-

Solvent: Minimal EtOH or Solvent-Free (neat with catalyst)

Workflow:

-

Mix Compound 1 (1.0 mmol) and the hydrazide (1.0 mmol) in a microwave vial.

-

Add 2-3 drops of Glacial Acetic Acid. (Optional: Add 0.5 mL EtOH to create a slurry).

-

Irradiate at 100°C for 5 minutes.

-

Cool and monitor via TLC.[2][3] If incomplete, irradiate for 5-minute intervals.

-

Workup: Add cold water to the vial, sonicate to dislodge the solid, and filter.

The Self-Validating System (Troubleshooting)

This section ensures the protocol is robust. If the "Expected Outcome" is not met, follow the "Corrective Action."

| Observation | Diagnosis | Corrective Action |

| No Precipitate on Ice | Product is too soluble in EtOH/Water mix. | 1. Evaporate 50% of the solvent before pouring on ice.2. Neutralize the acetic acid with dilute |

| TLC Shows 2 Product Spots | E/Z Isomerism. | This is common. Recrystallization usually isolates the thermodynamically stable E-isomer. |

| Starting Material Remains | Insufficient activation or equilibrium issue. | 1. Add 2 more drops of AcOH.2. Increase reflux time.3. Use a Dean-Stark trap to remove water (drives equilibrium to right). |

| Dark/Tar Formation | Decomposition of Nitro group or polymerization. | Reduce temperature.[3] Perform reaction under Nitrogen atmosphere. |

Experimental Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation of pyrazole hydrazones.

Characterization Standards

To validate the structure of the synthesized hydrazones, look for these specific spectral signatures:

-

FT-IR:

-

Appearance: New band at

( -

Disappearance: Loss of the strong ketone carbonyl peak at

. -

Nitro Group: Retention of symmetric/asymmetric stretches at

.

-

-

-NMR (DMSO-

-

Azomethine Proton: If using an aldehyde, a singlet appears at

8.0–8.5 ppm. For the ketone (propan-2-one derivative), look for the methyl group shift on the hydrazone linkage. -

NH Signal: A broad singlet at

10.0–12.0 ppm (exchangeable with -

Pyrazole Protons: The 5-methyl group typically appears as a singlet around

2.3–2.5 ppm.

-

References

-

Gondru, R. et al. (2022).[4] "Synthesis of pyrazole-thiazole hybrids containing the hydrazone moiety as potent antimicrobial agents."[4] National Institutes of Health (NIH) / PMC. Available at: [Link]

-

Organic Chemistry Portal. (2024).[5] "Synthesis of Hydrazones: Recent Literature and Methods." Organic Chemistry Portal. Available at: [Link]

-

Aljahdali, M. S., et al. (2014).[6] "Synthesis of Some Transition Metal Complexes of Novel 1-Methylpyrazole-3-Aldehyde-4-(2-Pyridyl) Thiosemicarbazone." European Journal of Chemistry.[6] Available at: [Link]

-

Hassan, S. Y. (2013). "Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives." Molecules. Available at: [Link][7]

-

Kumar, S., et al. (2020). "Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives." Turkish Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Synthesis of some transition metal complexes of novel 1-methylpyrazole-3-aldehyde-4-(2-pyridyl) thiosemicarbazone: Spectroscopic and in vitro biological activity studies | European Journal of Chemistry [eurjchem.com]

- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Improving Yield and Regioselectivity in the Alkylation of 5-Methyl-3-Nitropyrazole

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the N-alkylation of 5-methyl-3-nitropyrazole. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction for both yield and regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when alkylating 5-methyl-3-nitropyrazole?

A1: The principal challenge is controlling regioselectivity. 5-Methyl-3-nitropyrazole is an unsymmetrical heterocycle with two distinct nitrogen atoms (N1 and N2) available for alkylation. This can lead to the formation of two different regioisomers: 1-alkyl-5-methyl-3-nitropyrazole and 1-alkyl-3-methyl-5-nitropyrazole. These isomers can be difficult to separate, making control of the reaction's selectivity crucial for obtaining a high yield of the desired product.[1]

Q2: Which nitrogen (N1 or N2) is more likely to be alkylated in 5-methyl-3-nitropyrazole and why?

A2: Alkylation is expected to preferentially occur at the N1 position , the nitrogen atom adjacent to the C5-methyl group. This is due to a combination of steric and electronic factors:

-

Steric Hindrance: The methyl group at the C5 position is sterically less demanding than the nitro group at the C3 position. Alkylation typically favors the less sterically hindered nitrogen atom.[1]

-

Electronic Effects: The C3-nitro group is a powerful electron-withdrawing group, which decreases the electron density and nucleophilicity of the adjacent N2 nitrogen. Conversely, the C5-methyl group is weakly electron-donating, slightly increasing the nucleophilicity of the adjacent N1 nitrogen. The deprotonated pyrazole (pyrazolate anion) exists in resonance, but the negative charge is more favorably located on the N1 nitrogen, making it the more nucleophilic site for attack by an electrophile (the alkylating agent).

A study involving the Michael addition of ethyl acrylate to 5-methyl-3-nitropyrazole demonstrated excellent regioselectivity, yielding exclusively the N1-alkylated product, ethyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate, in high yield.[2]

Q3: What are the key factors that influence the N1/N2 ratio and overall yield?

A3: Several interdependent factors govern the outcome of the reaction:

-

Choice of Base: The base is critical for deprotonating the pyrazole. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). The strength and nature of the base can influence which regioisomer is formed.[1]

-

Solvent Polarity: Polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are standard choices and often favor the formation of a single regioisomer.[1]

-

Alkylating Agent: The reactivity (I > Br > Cl) and steric bulk of the alkylating agent can impact both the reaction rate and selectivity.[1]

-

Reaction Temperature: Temperature can affect the rate of reaction and, in some cases, the regioselectivity. Lower temperatures may increase selectivity, though potentially at the cost of a slower reaction.

Q4: Are there advanced methods to achieve near-perfect regioselectivity?

A4: Yes. While traditional methods can be optimized for high selectivity, enzymatic alkylation offers exceptional control. Engineered enzymes have been shown to perform pyrazole alkylations with unprecedented regioselectivity (>99%), providing a powerful tool when absolute isomeric purity is required.[3]

Troubleshooting Guides

Issue 1: Low or No Product Yield

You are observing a poor yield of the desired N-alkylated 5-methyl-3-nitropyrazole. This section provides a systematic approach to diagnose and resolve the issue.

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low pyrazole yield.

Question: I've set up my reaction but see little to no product formation via TLC or LC-MS. What should I check first?

Answer:

-

Re-evaluate Your Base: The base's role is to deprotonate the pyrazole's N-H, which is acidic due to the electron-withdrawing nitro group.

-

Is the base strong enough? While K₂CO₃ is a common choice, for less reactive alkylating agents or if the reaction is sluggish, a stronger base like NaH might be necessary.

-

Is the base fresh and dry? Carbonate bases can absorb moisture, reducing their effectiveness. NaH can oxidize upon storage. Use freshly opened or properly stored reagents.

-

Stoichiometry: Ensure you are using at least a slight excess of the base (e.g., 1.2-1.5 equivalents) to drive the deprotonation to completion.[1]

-

-

Assess Reagent Quality and Solubility:

-

Pyrazole Purity: Ensure your starting 5-methyl-3-nitropyrazole is pure. Impurities can inhibit the reaction.

-

Alkylating Agent Reactivity: The leaving group is critical. Reactivity follows the trend: Iodides > Bromides > Chlorides. If you are using an alkyl chloride with a weak base and seeing no reaction, consider switching to the corresponding bromide or iodide.

-

Solubility: All components, especially the pyrazolate salt formed in situ, must be soluble in the reaction solvent. If you observe poor solubility, consider increasing the solvent volume or switching to a more effective solvent like DMSO, which is excellent at dissolving salts.[2]

-

-

Optimize Reaction Conditions:

-

Temperature: Many alkylations proceed well at room temperature, but some require heating (e.g., 60-80°C) to overcome the activation energy barrier. Incrementally increase the temperature and monitor the reaction.

-

Reaction Time: N-alkylation reactions can take anywhere from a few hours to 24 hours. Ensure you are allowing sufficient time for the reaction to complete.

-

Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

While the N1 isomer is the expected major product, suboptimal conditions can lead to the formation of the N2 isomer.

Decision Tree for Improving Regioselectivity

Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.

Question: I'm getting a mixture of two products that I believe are the N1 and N2 regioisomers. How can I favor the formation of the desired N1 isomer?

Answer:

-

Leverage Steric Hindrance:

-

Bulky Alkylating Agent: Using a sterically more demanding alkylating agent (e.g., isopropyl iodide instead of methyl iodide) will further disfavor attack at the N2 position, which is shielded by the nitro group. This is a powerful strategy to enhance selectivity for the N1 position.

-

-

Optimize the Solvent and Base System:

-

Solvent Choice: The combination of K₂CO₃ in DMSO is known to be highly effective for promoting regioselective N1-alkylation of 3-substituted pyrazoles.[1] If you are using other systems (e.g., acetonitrile), switching to DMSO may significantly improve your N1/N2 ratio. In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity.

-

Base Counter-ion: The cation of the base can influence selectivity. Cesium carbonate (Cs₂CO₃) often provides different selectivity compared to potassium or sodium salts due to the larger, softer cesium cation.

-

-

Adjust the Temperature:

-

Lower the Temperature: Running the reaction at a lower temperature (e.g., 0°C or room temperature) can often enhance the selectivity of the kinetically favored product (N1) over the thermodynamically favored one. While this may slow the reaction down, the improvement in purity can be worth the extra time.

-

| Parameter | Condition to Favor N1-Alkylation | Rationale |

| Sterics | Use a bulkier alkylating agent (e.g., i-Pr-I, Bn-Br) | Increases steric clash at the more hindered N2 position (next to -NO₂). |

| Solvent | Polar aprotic (e.g., DMSO, DMF) | Effectively solvates the cation, leading to a more "naked" and reactive pyrazolate anion, allowing intrinsic electronic/steric factors to dominate. |

| Base | K₂CO₃ or Cs₂CO₃ | Common and effective bases for N1-selective alkylations.[1] |

| Temperature | Lower temperature (0°C to RT) | Favors the product of the lower activation energy pathway, which is typically the kinetically controlled N1-alkylation. |

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N1-Alkylation

This protocol describes a robust starting point for the N1-alkylation of 5-methyl-3-nitropyrazole using a standard alkyl halide.

Workflow for Base-Mediated N-Alkylation

Caption: General experimental workflow for base-mediated N-alkylation of pyrazoles.

Materials:

-

5-Methyl-3-nitropyrazole (1.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Potassium carbonate (K₂CO₃), finely ground and dried (1.5 eq)

-

Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 eq)

-

Water (for quench)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask dried under an inert atmosphere (e.g., Argon or Nitrogen), add 5-methyl-3-nitropyrazole (1.0 eq) and potassium carbonate (1.5 eq).

-

Add anhydrous DMF to achieve a concentration of approximately 0.2-0.5 M with respect to the pyrazole.

-

Stir the suspension vigorously at room temperature for 15-30 minutes to facilitate the formation of the potassium pyrazolate salt.

-

Add the alkylating agent (1.1 eq) dropwise to the suspension. A slight exotherm may be observed.

-

Allow the reaction to stir at the desired temperature (start at room temperature) for 4-24 hours.

-